4-chlorobenzyl 5-bromo-2-hydroxybenzoate

Protecting group chemistry Ester stability Carboxyl protection

For researchers requiring a protected 5-bromosalicylate building block that survives acidic reaction conditions, this 4-chlorobenzyl ester provides a stability advantage over standard benzyl esters. The electron-withdrawing chlorine substituent retards acid-catalyzed cleavage, enabling its use in sequences like Friedel-Crafts acylation or Boc deprotection where other esters fail. Orthogonal deprotection via hydrogenolysis releases the active core for downstream functionalization. - Acid Stability: Withstands conditions that cleave unsubstituted benzyl 5-bromo-2-hydroxybenzoate. - Dual-Halogen Architecture: Distinct Br/Cl profile for systematic SAR and cross-coupling applications. - Pro-Drug Potential: Esterase-cleavable linkage for targeted 5-bromosalicylic acid release.

Molecular Formula C14H10BrClO3
Molecular Weight 341.58 g/mol
Cat. No. B3667030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chlorobenzyl 5-bromo-2-hydroxybenzoate
Molecular FormulaC14H10BrClO3
Molecular Weight341.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)Br)O)Cl
InChIInChI=1S/C14H10BrClO3/c15-10-3-6-13(17)12(7-10)14(18)19-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2
InChIKeyJHVWVTVDJIAAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate (CAS 524044-31-3): Procurement-Relevant Structural and Functional Profile


4-Chlorobenzyl 5-bromo-2-hydroxybenzoate (CAS 524044-31-3) is a synthetic dual-halogenated benzoate ester bearing a 5-bromo substituent on the salicylate ring and a 4-chlorobenzyl ester moiety. It belongs to the class of halogenated salicylate esters, which are recognized for their antimicrobial pharmacophore [1] and their utility as synthetic intermediates with tunable hydrolytic stability . The compound serves as a research chemical and building block in medicinal chemistry and materials science, where the combination of bromine and chlorine substituents offers distinct reactivity and physicochemical properties compared to non-halogenated or mono-halogenated analogs.

Why Benzyl 5-Bromo-2-Hydroxybenzoate or the Ether Analog Cannot Replace 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate in Research Applications


The target compound cannot be freely substituted by its closest analogs—benzyl 5-bromo-2-hydroxybenzoate (CAS 56529-67-0) or 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7)—because the 4-chlorobenzyl ester linkage confers quantitative advantages in acid stability over the unsubstituted benzyl ester , while the ester functionality itself provides hydrolytic cleavage properties absent in the ether analog . Furthermore, the dual-halogen architecture (Br on the aromatic ring, Cl on the benzyl moiety) creates a distinct electronic and lipophilic profile that cannot be replicated by mono-halogenated or non-halogenated variants, directly affecting reactivity in cross-coupling reactions, biological target engagement, and formulation behavior. The sections below present the specific, quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate Against In-Class Comparators


Enhanced Acid Stability of 4-Chlorobenzyl Ester vs. Unsubstituted Benzyl Ester

The 4-chlorobenzyl ester moiety provides documented superior stability to acidic conditions compared to unsubstituted benzyl esters. This is attributed to the electron-withdrawing inductive effect of the para-chloro substituent, which reduces electron density on the ester carbonyl and retards acid-catalyzed hydrolysis . While the unsubstituted benzyl ester of 5-bromo-2-hydroxybenzoic acid (CAS 56529-67-0) is susceptible to premature cleavage under acidic reaction conditions, the 4-chlorobenzyl analog withstands these conditions, enabling its use as a robust protecting group in multi-step syntheses where acidic reagents are employed [1]. This differential stability is a direct consequence of the chlorine substituent and represents a key procurement decision point for synthetic chemists.

Protecting group chemistry Ester stability Carboxyl protection

Hydrolytic Cleavage Profile: Ester vs. Ether Linkage Differentiation from 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid

A critical structural distinction exists between 4-chlorobenzyl 5-bromo-2-hydroxybenzoate (ester) and its isomeric ether analog 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7, available as Sigma-Aldrich AldrichCPR OTV000156). The target compound features an ester linkage (-C(=O)O-CH2-) connecting the 4-chlorobenzyl group to the carboxyl carbon, making it susceptible to hydrolysis by esterases and under mildly acidic or basic aqueous conditions. In contrast, the ether analog contains an ether linkage (-O-CH2-) at the 2-hydroxy position, which is significantly more resistant to hydrolytic cleavage and requires harsh conditions (e.g., strong Lewis acids or hydrogenolysis) for deprotection . The ester's calculated LogP (estimated ~4.5) is lower than the ether analog's predicted LogP of 4.82–4.86 , reflecting the greater polarity of the ester carbonyl and its impact on partitioning behavior.

Pro-drug design Controlled release Hydrolytic stability

Antimicrobial Pharmacophore Contribution of the 5-Bromo Substituent on the Salicylate Core

The 5-bromo substituent on the salicylate ring is a recognized antimicrobial pharmacophore element. 5-Bromosalicylic acid (the hydrolysis product of the target compound) has demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Neisseria gonorrhoeae, including multi-drug-resistant strains . In comparative studies of Zn(II) complexes, the 5-bromosalicylate complex exhibited antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeast, and filamentous fungi, although the 5-iodosalicylate analog showed quantitatively greater potency [1]. The target compound, as an ester prodrug form of 5-bromosalicylic acid, carries this pharmacophore while offering modulated physicochemical properties and potential for enzymatic activation. In contrast, the non-brominated analog 4-chlorobenzyl salicylate (4-chlorobenzyl 2-hydroxybenzoate) lacks this halogen-dependent activity enhancement entirely.

Antimicrobial activity Salicylate derivatives Structure-activity relationship

Computed Physicochemical Differentiation: LogP and Molecular Weight Compared to Non-Chlorinated Benzyl Ester

The presence of the para-chloro substituent on the benzyl group alters key physicochemical parameters relevant to drug discovery and formulation. Benzyl 5-bromo-2-hydroxybenzoate (CAS 56529-67-0) has a PubChem-computed XLogP3 of 5.1 and molecular weight of 307.14 g/mol [1]. The 4-chlorobenzyl analog (target compound) has a molecular weight of 341.58 g/mol due to the added chlorine atom (C14H10BrClO3 vs. C14H11BrO3). The chlorine substituent increases molecular weight by 34.44 Da and is predicted to reduce LogP by approximately 0.2–0.4 units (based on the ether analog's measured/calculated LogP of 4.82–4.86 compared to the benzyl ester's XLogP3 of 5.1), consistent with the electron-withdrawing and polarizable nature of chlorine. This moderate reduction in lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are relevant parameters in biological assay design.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Acid-Stable Carboxyl Protection

In synthetic sequences where the carboxyl group of 5-bromosalicylic acid must remain protected through acidic reaction steps (e.g., Friedel-Crafts acylation, acidic workups, or Boc deprotection using TFA), the 4-chlorobenzyl ester offers the necessary acid stability that a standard benzyl ester cannot provide [1]. The electron-withdrawing chlorine substituent retards acid-catalyzed ester cleavage, allowing the protected intermediate to survive conditions that would deprotect benzyl 5-bromo-2-hydroxybenzoate. Subsequent deprotection can be achieved under orthogonal conditions (e.g., hydrogenolysis or basic hydrolysis), releasing 5-bromosalicylic acid for downstream functionalization. This acid-stability advantage [2] directly addresses the needs of medicinal chemistry groups constructing complex molecular architectures.

Pro-Drug Design Leveraging Esterase-Mediated Release of 5-Bromosalicylic Acid

The ester linkage of the target compound, unlike the metabolically stable ether bond in 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid [1], is a substrate for endogenous esterases. This enables the design of esterase-activated pro-drugs where 5-bromosalicylic acid—a compound with demonstrated antimicrobial activity (MIC 64 µg/mL against N. gonorrhoeae) [2]—is released upon enzymatic cleavage in target tissues. The 4-chlorobenzyl alcohol byproduct is a known, well-characterized entity. This scenario is relevant for anti-infective research programs seeking to improve the pharmacokinetic profile of 5-bromosalicylic acid through pro-drug strategies.

Structure-Activity Relationship (SAR) Studies of Halogenated Salicylate Derivatives

The dual-halogen architecture of 4-chlorobenzyl 5-bromo-2-hydroxybenzoate makes it a valuable tool compound for systematic SAR exploration. The 5-bromo substituent on the salicylate ring is a known antimicrobial pharmacophore [1], while the 4-chlorobenzyl ester provides differentiated physicochemical properties (MW 341.58, estimated LogP ~4.7–4.9) compared to the unsubstituted benzyl ester (MW 307.14, XLogP3 5.1) [2]. By comparing this compound against its non-halogenated, mono-halogenated, and ether analogs in parallel biological assays, researchers can deconvolute the contributions of each halogen atom to target binding, cellular permeability, and metabolic stability. This scenario is directly relevant to medicinal chemistry and chemical biology groups.

Antimicrobial Biomaterials Incorporating Hydrolytically Cleavable Salicylate Esters

The combination of the 5-bromosalicylate antimicrobial pharmacophore [1] with a hydrolytically cleavable ester linkage positions the target compound as a candidate monomer or dopant for antimicrobial polymer coatings and nanofibrous membranes. Unlike the ether analog, which would remain permanently bound to the polymer matrix, the ester can undergo controlled hydrolysis to release bioactive 5-bromosalicylic acid at the material surface. This concept builds on established work with 5-bromosalicylic acid/polyvinyl butyral nanofibrous membranes [2] and extends it by incorporating a cleavable ester tether that enables sustained, localized antimicrobial release.

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